2-(2-Bromoethoxy)-2-cyclopropylacetonitrile
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Overview
Description
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile is an organic compound that features a bromoethoxy group attached to a cyclopropylacetonitrile moiety
Mechanism of Action
Target of Action
Bromoethoxy compounds have been associated with various biological activities, including anti-tuberculosis and anti-cancer properties. These activities suggest that the compound may interact with a range of cellular targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Bromoethoxy compounds are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The bromoethoxy group may also facilitate the entry of the compound into cells, enhancing its interaction with intracellular targets .
Biochemical Pathways
For instance, some bromoethoxy compounds have been shown to interfere with the biosynthesis of mycobactin, a siderophore essential for the survival of Mycobacterium tuberculosis .
Pharmacokinetics
Bromoethoxy compounds are generally lipophilic, which can enhance their absorption and distribution within the body . The metabolism and excretion of these compounds would likely involve enzymatic transformations and renal clearance, respectively.
Result of Action
Given the biological activities associated with bromoethoxy compounds, it is plausible that this compound could induce changes in cellular function or viability, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, could influence the compound’s absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylacetonitrile with 2-bromoethanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the nitrile group of cyclopropylacetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The Williamson Ether Synthesis is a notable method for producing ethers, including compounds like this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in deprotonation reactions to generate nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Biological Research: May be used in studies involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-bromoethoxy)ethane: Another bromoethoxy compound with similar reactivity.
(2-Bromoethoxy)-tert-butyldimethylsilane: A versatile organosilicon compound used in various research applications.
Uniqueness
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile is unique due to its cyclopropylacetonitrile moiety, which imparts distinct chemical properties and reactivity compared to other bromoethoxy compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(2-bromoethoxy)-2-cyclopropylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-3-4-10-7(5-9)6-1-2-6/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELKRLAGXCRRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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